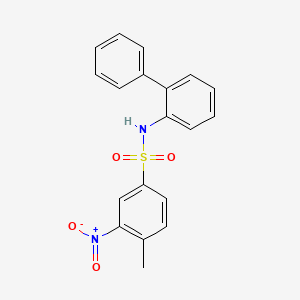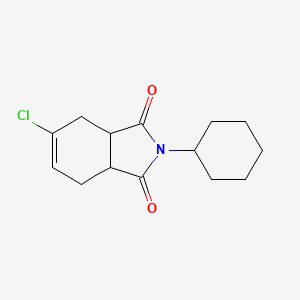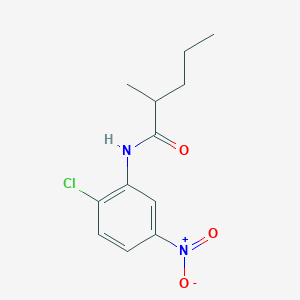
{N}-BIPHENYL-2-YL-4-METHYL-3-NITROBENZENESULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{N}-BIPHENYL-2-YL-4-METHYL-3-NITROBENZENESULFONAMIDE is a complex organic compound with the molecular formula C19H17NO4S. This compound is characterized by the presence of a biphenyl group, a methyl group, a nitro group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {N}-BIPHENYL-2-YL-4-METHYL-3-NITROBENZENESULFONAMIDE typically involves multiple steps. One common method includes the nitration of biphenyl derivatives followed by sulfonation and subsequent amide formation. The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and nitration reactions, and organic solvents such as dichloromethane for the amide formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
{N}-BIPHENYL-2-YL-4-METHYL-3-NITROBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
{N}-BIPHENYL-2-YL-4-METHYL-3-NITROBENZENESULFONAMIDE is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {N}-BIPHENYL-2-YL-4-METHYL-3-NITROBENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The biphenyl and sulfonamide groups contribute to the compound’s binding affinity to various enzymes and receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, 4-methyl-: Similar in structure but lacks the biphenyl and nitro groups.
N-butylbenzenesulfonamide: Contains a butyl group instead of the biphenyl and nitro groups.
4-Methyl-3-nitrobenzenesulfonamide: Similar but lacks the biphenyl group.
Uniqueness
{N}-BIPHENYL-2-YL-4-METHYL-3-NITROBENZENESULFONAMIDE is unique due to the presence of both biphenyl and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
4-methyl-3-nitro-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-14-11-12-16(13-19(14)21(22)23)26(24,25)20-18-10-6-5-9-17(18)15-7-3-2-4-8-15/h2-13,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHUHBYFBCHVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B5033888.png)

![5-[(2-chloroethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5033899.png)
![2-{[(2-fluorophenyl)carbonyl]amino}-6-methyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5033907.png)

![4-methyl-4-(5-methylfuran-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pentan-2-amine](/img/structure/B5033924.png)
![2-[1-OXO-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-3-PHENYLPROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5033926.png)

![N-[3-(4-morpholinyl)propyl]-1-propyl-4-piperidinamine](/img/structure/B5033936.png)
![[2-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone](/img/structure/B5033941.png)

![Ethyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B5033948.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5033978.png)
![4-butoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B5033985.png)
